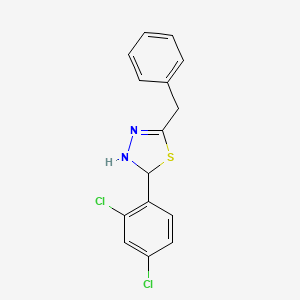![molecular formula C15H22N2O4S B4941924 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which leads to a tighter packaging of DNA and a decrease in gene expression. MS-275 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide inhibits HDACs, which leads to an increase in histone acetylation and a relaxation of chromatin structure. This results in an increase in gene expression of various genes involved in cell cycle regulation, apoptosis, and differentiation. 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to selectively target class I HDACs, which are overexpressed in cancer cells and play a critical role in cancer progression.
Biochemical and Physiological Effects:
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide in lab experiments is its high potency and selectivity for class I HDACs. This allows for a more specific targeting of HDACs and reduces the potential for off-target effects. Another advantage is its ability to sensitize cancer cells to chemotherapy and radiation therapy, which could potentially improve cancer treatment outcomes. One limitation of using 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide is its potential toxicity and side effects, which need to be carefully monitored in preclinical and clinical studies.
将来の方向性
For 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide research include exploring its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Combination therapies with other drugs and immunotherapies could also be explored to improve treatment outcomes. Overall, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has shown great potential as a therapeutic agent and warrants further investigation.
合成法
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide can be synthesized using a multi-step process starting from 4-methylbenzenesulfonyl chloride and 4-morpholinylacetic acid. The intermediate product is then treated with propylamine to yield the final product. The synthesis process has been optimized to achieve high yields and purity.
科学的研究の応用
4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative diseases, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory disorders, 4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-14(15(18)17-8-10-21-11-9-17)16-22(19,20)13-6-4-12(2)5-7-13/h4-7,14,16H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOZDIIBRJJJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-morpholin-4-yl-1-oxobutan-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-hydroxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4941846.png)
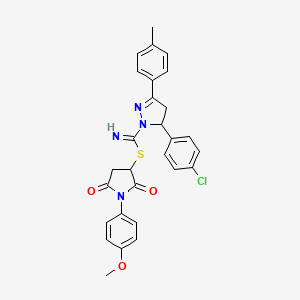
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
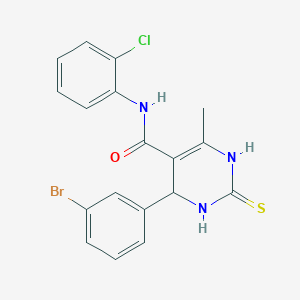
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
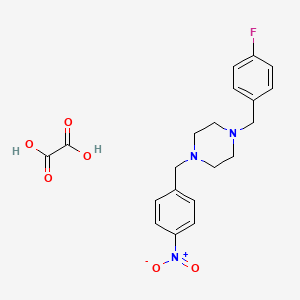
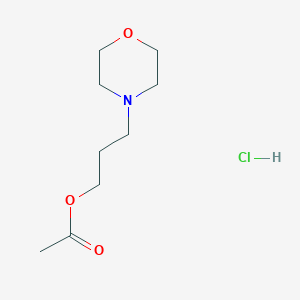
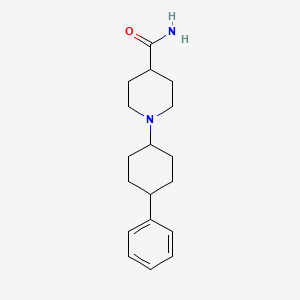
![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
